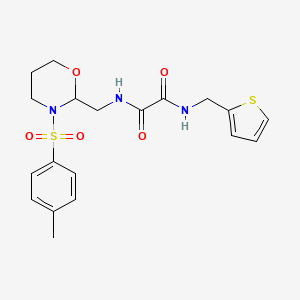

N1-(thiophen-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

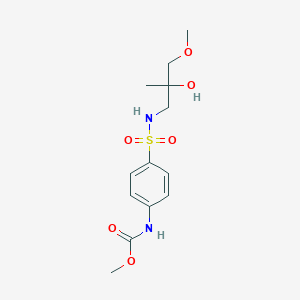

N1-(thiophen-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O5S2 and its molecular weight is 437.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Organic Synthesis

Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation. This catalysis is notable for its application in coupling reactions with (hetero)aryl chlorides, which have historically presented challenges in Cu-catalyzed processes. The system shows remarkable versatility, accommodating a broad spectrum of (hetero)aryl chlorides alongside a wide array of aromatic and aliphatic primary amides, resulting in good to excellent yields. Furthermore, it enables the arylation of lactams and oxazolidinones, and has demonstrated capability in intramolecular cross-coupling products (De, Yin, & Ma, 2017).

Synthesis of Di- and Mono-Oxalamides

A novel synthetic approach has been developed for producing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method involves the Meinwald rearrangement and introduces a new sequence for rearranging these compounds into both anthranilic acid derivatives and oxalamides. This synthesis route is both operationally simple and high yielding, offering a valuable formula for creating these compounds (Mamedov et al., 2016).

Pharmaceutical Compound Library Screening

N,N’‐bis(thiophene‐2‐ylmethyl)oxalamide was identified as a potent ligand for copper‐catalyzed C−O cross‐couplings through the screening of a typical pharmaceutical compound library combined with high-throughput screening. This discovery underscores the potential of leveraging molecular diversity within pharmaceutical libraries for uncovering new ligand structures, enhancing the efficiency of creating biarylethers and phenols under mild conditions (Chan et al., 2019).

Conducting Copolymers Synthesis

The electrochemical copolymerization of thiophene derivatives with 3,4-ethylenedioxythiophene has been explored, revealing the synthesis and characterization of conducting copolymers. These materials were analyzed using various techniques, including cyclic voltammetry, Fourier transform infrared spectroscopy, scanning electron microscopy, and thermogravimetric analysis. Their conductivity was measured, showcasing the potential of these copolymers in electronic and optoelectronic applications (Turac, Sahmetlioglu, & Toppare, 2014).

Enhancement of Catalytic Activity

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been shown to significantly enhance the catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This advancement allows for the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines, demonstrating high efficiency at low catalyst loadings and temperatures. The use of N,N'-bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) as a ligand yields better results for coupling with more sterically hindered acyclic secondary amines, further illustrating the versatility and utility of these compounds in pharmaceutical and chemical synthesis (Bhunia, Kumar, & Ma, 2017).

Eigenschaften

IUPAC Name |

N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S2/c1-14-5-7-16(8-6-14)29(25,26)22-9-3-10-27-17(22)13-21-19(24)18(23)20-12-15-4-2-11-28-15/h2,4-8,11,17H,3,9-10,12-13H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZXWZVWPZHFGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl {[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2765360.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acrylamide](/img/structure/B2765361.png)

![[4-(2-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2765362.png)

![N-(2-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2765364.png)

![N-butyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2765368.png)

![N-cyclohexyl-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2765369.png)

![4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2765374.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2765376.png)

![Ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765382.png)